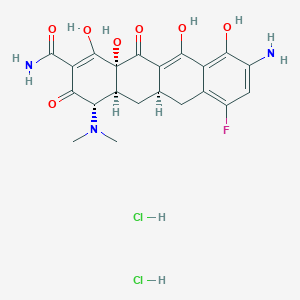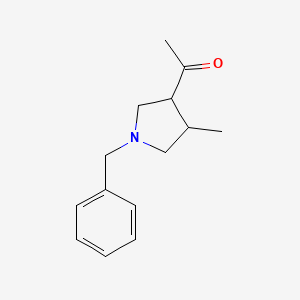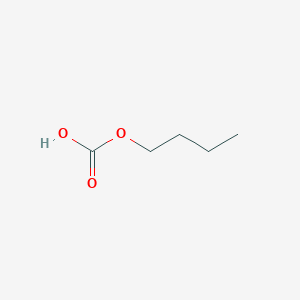![molecular formula C14H10O4 B12982306 9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one](/img/structure/B12982306.png)
9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one is a synthetic organic compound that belongs to the class of furochromenes This compound is characterized by the presence of a furan ring fused to a chromene structure, with a prop-2-yn-1-yloxy substituent at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furochromene derivatives and propargyl alcohol.
Formation of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group is introduced through a nucleophilic substitution reaction, where propargyl alcohol reacts with a suitable leaving group on the furochromene derivative.
Cyclization: The intermediate product undergoes cyclization to form the final furochromene structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antioxidant, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and lasers due to its unique photophysical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, microbial growth, or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways related to apoptosis, cell cycle regulation, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)benzaldehyde: Known for its antioxidant and antimicrobial properties.
Propargyl-PEG2-acid: Used in click chemistry and as a linker in various chemical reactions.
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
9-prop-2-ynoxy-3,8a-dihydrofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C14H10O4/c1-2-5-16-14-12-9(4-3-6-17-12)7-10-8-11(15)18-13(10)14/h1,3-4,6-7,12H,5,8H2 |
InChI Key |
UJWNLQQRYDBTPO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C2C(=CC3=CC=COC31)CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


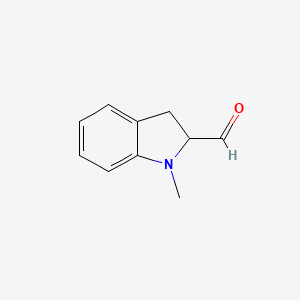
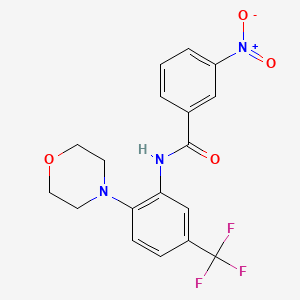
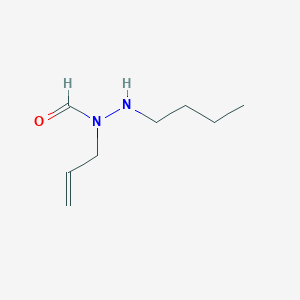
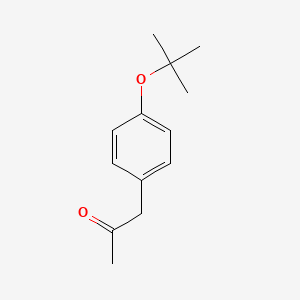
![6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]-7-one](/img/structure/B12982250.png)
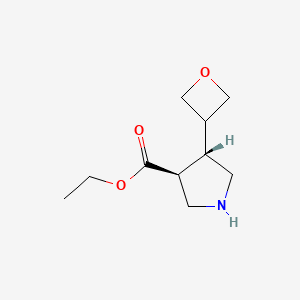
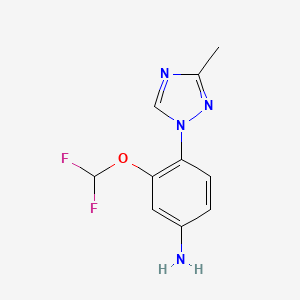
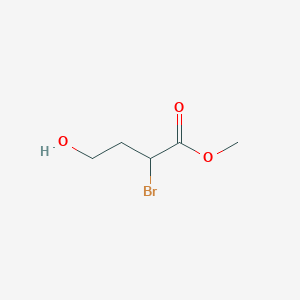
![7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12982266.png)
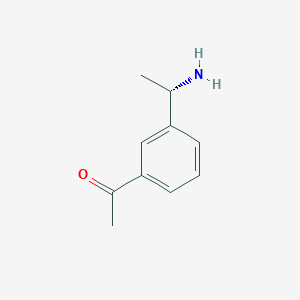
![(2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12982285.png)
